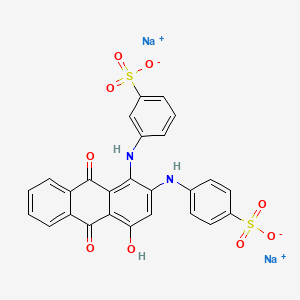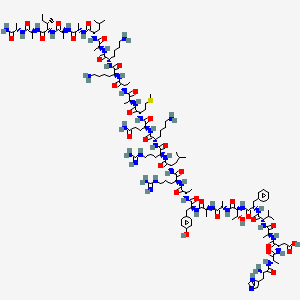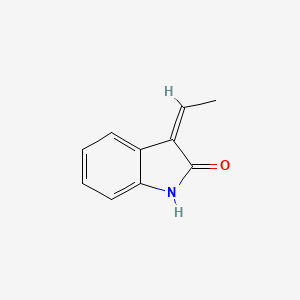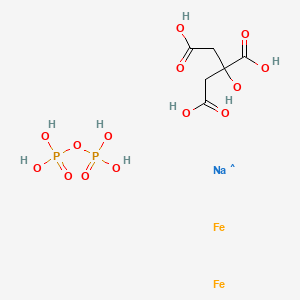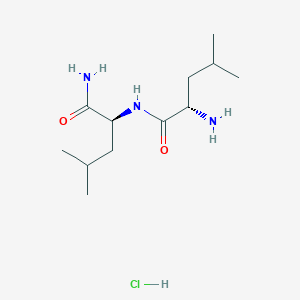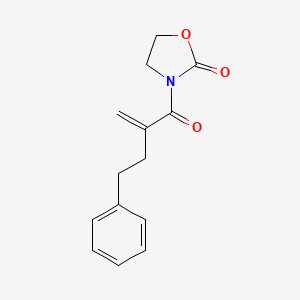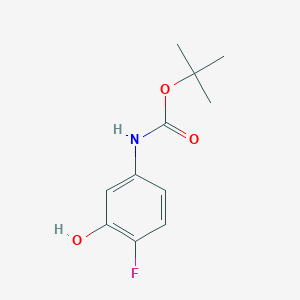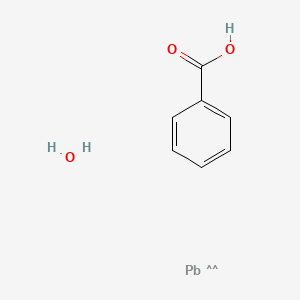
CID 156593728
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead benzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a lead salt of benzoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its crystalline structure and is often used in specialized chemical reactions and as a stabilizer in certain materials .
Preparation Methods
Lead benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with lead(II) oxide (PbO). The reaction is typically carried out in a solvent such as ethanol, where benzoic acid is dissolved and then reacted with lead(II) oxide to form lead benzoate. The reaction can be represented as follows:
[ \text{2 C}_7\text{H}_6\text{O}_2 + \text{PbO} \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the reaction between sodium benzoate and a soluble lead compound, such as lead(II) nitrate. This method is often used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Lead benzoate undergoes various chemical reactions, including:
Oxidation: Lead benzoate can be oxidized under certain conditions to form lead oxide and benzoic acid.
Reduction: The compound can be reduced to lead metal and benzoic acid using strong reducing agents.
Substitution: Lead benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Lead benzoate is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in medicine.
Industry: The compound is used as a stabilizer in polymers and as a preservative and antimicrobial agent in certain products
Mechanism of Action
The mechanism of action of lead benzoate involves its interaction with various molecular targets. In biological systems, lead benzoate can bind to proteins and enzymes, disrupting their normal function. This can lead to toxic effects, including interference with cellular processes and enzyme activity. The exact pathways and molecular targets involved are still under investigation, but it is known that lead compounds can affect the nervous system and other critical biological functions .
Comparison with Similar Compounds
Lead benzoate can be compared with other lead(II) complexes containing benzoate derivatives, such as:
Lead(II) acetate: Used in similar applications but has different solubility and reactivity properties.
Lead(II) piperonylate: Exhibits unique luminescent properties and is used in specialized applications.
Lead(II) methoxybenzoate: Similar in structure but has different physical and chemical properties due to the presence of methoxy groups
These compounds share some similarities with lead benzoate but also have distinct properties that make them suitable for specific applications.
Properties
CAS No. |
15907-04-7 |
|---|---|
Molecular Formula |
C7H8O3Pb |
Molecular Weight |
347 g/mol |
IUPAC Name |
lead(2+);dibenzoate |
InChI |
InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2; |
InChI Key |
RSUMUOBJQJRSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



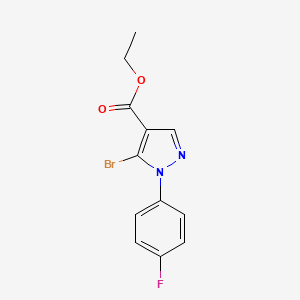
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
